5-Quinoxalinesulfonyl chloride, 8-methyl-

Beschreibung

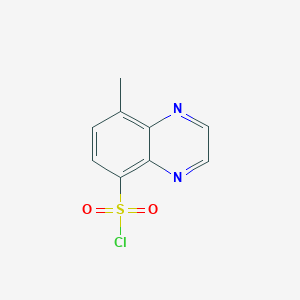

5-Quinoxalinesulfonyl chloride, 8-methyl- (CAS: 844646-88-4) is a sulfonated quinoxaline derivative with a methyl substituent at the 8-position. Quinoxalines are bicyclic heteroaromatic compounds containing two nitrogen atoms in a six-membered ring, conferring distinct electronic and reactivity properties compared to quinoline analogs (one nitrogen atom) . Sulfonyl chlorides, such as this compound, are critical intermediates in synthesizing sulfonamides, which have applications in pharmaceuticals, agrochemicals, and materials science. Limited direct data on this specific quinoxaline derivative exist in the provided evidence, necessitating comparisons with structurally related quinoline-based sulfonyl chlorides (e.g., 8-methoxyquinoline-5-sulfonyl chloride) to infer properties and reactivity .

Eigenschaften

IUPAC Name |

8-methylquinoxaline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMGCIHOSSIWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)(=O)Cl)N=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinoxalinesulfonyl chloride, 8-methyl- typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of 8-methylquinoxaline, followed by purification steps to isolate the desired product . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 5-Quinoxalinesulfonyl chloride, 8-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Quinoxalinesulfonyl chloride, 8-methyl- undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with 5-Quinoxalinesulfonyl chloride, 8-methyl- include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

5-Quinoxalinesulfonyl chloride, 8-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the development of biochemical probes and inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-Quinoxalinesulfonyl chloride, 8-methyl- involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is crucial for its role in synthesizing various bioactive molecules. The molecular targets and pathways involved depend on the specific application, such as inhibiting enzymes or interacting with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations :

Physicochemical Properties

- 8-Methoxyquinoline-5-sulfonyl chloride: Purity ≥95%, stored at controlled temperatures. Its molecular weight (257.69) and solubility in polar aprotic solvents (e.g., acetonitrile) facilitate reactions with amines .

- 5-Quinoxalinesulfonyl chloride, 8-methyl-: Data gaps exist, but quinoxalines generally exhibit lower solubility in water than quinolines due to increased hydrophobicity from the second nitrogen atom .

Biologische Aktivität

5-Quinoxalinesulfonyl chloride, 8-methyl- is a chemical compound with significant applications in pharmaceutical chemistry and biological research. Its molecular formula is , and it is primarily known for its role as a versatile building block in the synthesis of bioactive molecules. This article delves into its biological activity, mechanisms of action, and relevant case studies.

5-Quinoxalinesulfonyl chloride, 8-methyl- is synthesized through chlorosulfonation of 8-methylquinoxaline. The synthesis involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents, yielding a product that can undergo various chemical reactions, including nucleophilic substitutions and redox reactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN2O2S |

| Molecular Weight | 241.69 g/mol |

| IUPAC Name | 8-methylquinoxaline-5-sulfonyl chloride |

| InChI | InChI=1S/C10H8ClN2O2S/c1-6-2-3-7(15(10,13)14)9-8(6)11-4-5-12-9/h2-5H,1H3 |

Biological Activity

The biological activity of 5-Quinoxalinesulfonyl chloride, 8-methyl- is primarily attributed to its ability to form sulfonamide bonds with various nucleophiles. This reactivity allows it to serve as an intermediate in the synthesis of numerous pharmaceutical compounds.

The compound's mechanism involves:

- Formation of Sulfonamide Bonds: It reacts with amines to produce sulfonamide derivatives, which are crucial in drug development.

- Inhibition of Enzymes: Some derivatives have shown potential as enzyme inhibitors, impacting various biochemical pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of sulfonamide derivatives synthesized from 5-Quinoxalinesulfonyl chloride, 8-methyl-. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific derivative.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer effects of compounds derived from 5-Quinoxalinesulfonyl chloride, 8-methyl-. The study demonstrated that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, suggesting potential therapeutic applications in cancer treatment.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Active against bacteria | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Various pathways affected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.